7-Chlorokynurenic acid

Descripción general

Descripción

El ácido 7-cloroquinurénico es un compuesto de herramienta que actúa como un antagonista competitivo potente y selectivo del sitio de glicina del receptor N-metil-D-aspartato. Produce efectos antidepresivos rápidos similares a la ketamina en modelos animales de depresión . El ácido 7-cloroquinurénico no puede cruzar la barrera hematoencefálica, lo que lo hace inadecuado para uso clínico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 7-cloroquinurénico típicamente implica la cloración del ácido quinurénico. Las condiciones de reacción a menudo incluyen el uso de agentes clorantes como el cloruro de tionilo o el pentacloruro de fósforo a temperaturas controladas .

Métodos de producción industrial

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 7-cloroquinurénico experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando su actividad.

Sustitución: Las reacciones de sustitución de halógenos pueden ocurrir, lo que lleva a la formación de diferentes análogos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Las condiciones varían según la reacción y el producto deseados.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido 7-cloroquinurénico, cada uno con posibles actividades biológicas diferentes .

Aplicaciones Científicas De Investigación

7-Chlorokynurenic acid (7-Cl KYNA) is a compound with various research applications, primarily due to its activity as a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor .

Selective Antagonism of Glycine

7-Cl KYNA inhibits N-Me-D-Asp responses by selectively antagonizing glycine at its modulatory site on the NMDA receptor-ionophore complex . In rat cortical slices, 7-Cl KYNA at concentrations of 10-100 microM noncompetitively inhibited N-Me-D-Asp responses, an effect that could be reversed by adding glycine or D-serine . Radioligand binding experiments have demonstrated that 7-Cl KYNA has a higher affinity for the strychnine-insensitive [3H] glycine binding site compared to the N-Me-D-Asp, quisqualate, or kainate recognition sites . Whole-cell patch-clamp recordings from rat cortical neurons in culture showed that the inhibitory effects of 7-Cl KYNA on N-Me-D-Asp-induced currents could be reversed by increasing the glycine concentration .

Potential for Antidepressant Effects

this compound (7-CTKA) has been reported to have potential rapid antidepressant effects, though the molecular mechanism of its therapeutic action is not fully understood . Studies using a chronic unpredictable mild stress (CUMS) animal model showed that 7-CTKA reversed the decrease in sucrose preference and mediated changes in multiple hippocampal miRNAs via tropomyosin-related kinase receptor B (TrkB)-ERK/Akt pathways .

Limitations

7-CKA is unable to cross the blood-brain-barrier, making it unsuitable for clinical use . To address this, a centrally-penetrant prodrug of 7-CKA, 4-chlorokynurenine (AV-101), has been developed and is being studied in clinical trials for potential use in treating major depressive disorder and anti-nociception .

Mecanismo De Acción

El ácido 7-cloroquinurénico ejerce sus efectos actuando como un antagonista competitivo en el sitio de glicina del receptor N-metil-D-aspartato. Esta acción inhibe la actividad del receptor, lo que lleva a una reducción de la neurotransmisión excitatoria. Además, actúa como un potente inhibidor de la recaptación de glutamato en las vesículas sinápticas, mediada a través del bloqueo competitivo de los transportadores vesiculares de glutamato .

Comparación Con Compuestos Similares

Compuestos similares

Ácido quinurénico: Otro antagonista del receptor N-metil-D-aspartato pero con diferentes propiedades de unión.

Ácido 5,7-dicloroquinurénico: Un derivado con propiedades antagonistas similares pero diferente potencia.

Ácido xanturénico: Un compuesto estructuralmente relacionado con diferentes actividades biológicas.

Singularidad

El ácido 7-cloroquinurénico es único debido a su alta selectividad y potencia como antagonista del sitio de glicina. Su incapacidad para cruzar la barrera hematoencefálica limita su uso clínico pero lo convierte en una herramienta valiosa para la investigación .

Actividad Biológica

7-Chlorokynurenic acid (7-Cl-KYNA) is recognized for its significant role as a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered interest in the fields of neuropharmacology and psychiatry due to its potential therapeutic applications, particularly in treating depression and other neuropsychiatric disorders.

7-Cl-KYNA primarily functions by inhibiting NMDA receptor activity through competitive antagonism at the glycine binding site. This inhibition is particularly relevant because NMDA receptors are critical for synaptic plasticity and memory function. The compound demonstrates a higher affinity for the glycine site compared to other sites on the NMDA receptor, which positions it as a valuable tool for exploring glycine's modulatory effects in various physiological and pathological contexts .

Key Findings from Research Studies

- Selectivity and Potency : 7-Cl-KYNA exhibits a potent inhibitory effect on NMDA receptor responses, with an IC50 value of 0.56 µM at the glycine site, significantly lower than its IC50 values for other receptors such as N-methyl-D-aspartate (169 µM) and quisqualate (153 µM) .

- Antidepressant Effects : In animal models, 7-Cl-KYNA has been associated with rapid antidepressant-like effects. Studies indicate that it can modulate hippocampal microRNA expressions involved in neuroplasticity pathways, specifically the TrkB-ERK/Akt signaling pathway, which may contribute to its antidepressant properties .

- Glutamate Transport Inhibition : Beyond its role as an NMDA antagonist, 7-Cl-KYNA also inhibits vesicular glutamate transport, thereby affecting glutamate levels in synaptic transmission .

Pharmacokinetics

Despite its promising pharmacological profile, one limitation of 7-Cl-KYNA is its poor ability to cross the blood-brain barrier (BBB). This characteristic has led to the development of prodrugs like 4-chlorokynurenine (4-Cl-KYN), which can penetrate the BBB more effectively and convert to 7-Cl-KYNA within the central nervous system .

Study on Antidepressant Efficacy

A randomized trial assessed the antidepressant effects of 4-Cl-KYN in patients with treatment-resistant depression. While it did not demonstrate significant efficacy in reducing depressive symptoms, this study highlighted the complexities involved in achieving effective CNS concentrations of 7-Cl-KYNA through peripheral administration .

MicroRNA Regulation Study

In another study focusing on chronic unpredictable mild stress (CUMS) models, 7-Cl-KYNA was shown to reverse behavioral deficits linked to depression by regulating miRNA expression profiles. This suggests that 7-Cl-KYNA may exert its antidepressant effects through epigenetic mechanisms involving microRNAs .

Comparative Table of Biological Activities

Propiedades

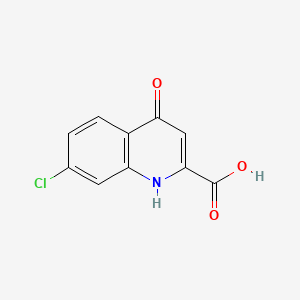

IUPAC Name |

7-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWVRVFHMOSAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042568 | |

| Record name | 7-Chlorokynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18000-24-3 | |

| Record name | 7-Chlorokynurenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18000-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorokynurenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018000243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18000-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chlorokynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4-hydroxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-CHLOROKYNURENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7936QON2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.